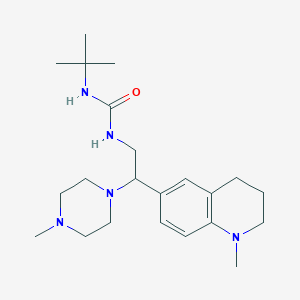
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H37N5O and its molecular weight is 387.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tert-butyl group : A bulky substituent that may influence the compound's lipophilicity and receptor interactions.
- Tetrahydroquinoline moiety : Known for its diverse biological activities, including antitumor and antimicrobial effects.
- Piperazine ring : Often associated with various pharmacological properties, including anxiolytic and antidepressant effects.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline possess significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve:
- Inhibition of topoisomerase enzymes , which are crucial for DNA replication.
- Activation of apoptotic pathways through caspase activation.
Antimicrobial Activity
Compounds containing piperazine rings have been shown to exhibit antimicrobial activity. For instance, studies have reported that piperazine derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function. The presence of the tetrahydroquinoline moiety may enhance this activity due to its ability to penetrate bacterial membranes effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors (e.g., serotonin receptors) due to the piperazine component, potentially influencing neurotransmitter systems and exhibiting anxiolytic effects.
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways could lead to altered cellular responses in cancer or microbial cells.
Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related tetrahydroquinoline derivative in vitro. The results showed a significant reduction in cell viability in breast cancer cell lines after treatment with the compound. The study noted that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Study 2: Antimicrobial Properties
In another investigation, a series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Summary
The following table summarizes key findings from the studies reviewed:
| Property | Activity Level | Mechanism | Reference |
|---|---|---|---|
| Anticancer Activity | High | Apoptosis induction | [Study 1] |
| Antimicrobial Activity | Moderate | Cell wall disruption | [Study 2] |
| Receptor Interaction | Potential | Serotonin receptor modulation | [General Findings] |
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-22(2,3)24-21(28)23-16-20(27-13-11-25(4)12-14-27)18-8-9-19-17(15-18)7-6-10-26(19)5/h8-9,15,20H,6-7,10-14,16H2,1-5H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSCWUYNTNXVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














